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Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of

hexahydroxybenzene (C₆H₆O₆), with a particular focus on its enthalpy of formation. While a

specific experimentally determined value for the standard enthalpy of formation of

hexahydroxybenzene is not readily available in the current scientific literature, this document

outlines the established experimental protocols that would be employed for its determination.

Detailed methodologies for combustion calorimetry, a primary technique for such

measurements, are presented. Additionally, this guide compiles the known physical and

chemical properties of hexahydroxybenzene and provides visualizations of the experimental

workflow and the logical framework for calculating the enthalpy of formation. This information is

intended to serve as a valuable resource for researchers in the fields of chemistry, materials

science, and pharmacology who are interested in the energetic properties of this highly

hydroxylated aromatic compound.

Introduction
Hexahydroxybenzene, also known as benzene-1,2,3,4,5,6-hexol, is a fascinating organic

compound consisting of a benzene ring substituted with six hydroxyl groups.[1] Its unique

structure makes it a subject of interest in various fields, including the development of novel
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materials such as conductive metal-organic frameworks (MOFs) and liquid crystals.[2] The

thermochemical properties of a compound, particularly its standard enthalpy of formation

(ΔHf°), are fundamental to understanding its stability, reactivity, and potential energy content.

This data is crucial for reaction design, process safety, and the computational modeling of

chemical systems.

Despite its scientific importance, a definitive experimental value for the standard enthalpy of

formation of hexahydroxybenzene has not been found in a comprehensive search of the

available literature. This guide, therefore, aims to bridge this gap by detailing the established

experimental methodologies that would be utilized to determine this crucial thermochemical

parameter.

Physical and Chemical Properties of
Hexahydroxybenzene
A summary of the known physical and chemical properties of hexahydroxybenzene is

presented in Table 1. Accurate characterization of these properties is a prerequisite for any

thermochemical study.

Table 1: Physical and Chemical Properties of Hexahydroxybenzene

Property Value Reference

Chemical Formula C₆H₆O₆ [1][3]

Molecular Weight 174.11 g/mol [2][3]

Appearance
Snow-white to grayish

crystalline solid
[4]

Melting Point > 310 °C (decomposes) [5]

Density 2.176 g/cm³

Solubility Soluble in hot water [1]

CAS Number 608-80-0 [3][6]
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Experimental Determination of Enthalpy of
Formation
The standard enthalpy of formation of a solid organic compound like hexahydroxybenzene is

typically determined indirectly through the measurement of its enthalpy of combustion.

Combustion calorimetry is the most common and precise method for this purpose.

Combustion Calorimetry
Combustion calorimetry involves the complete combustion of a known mass of the substance

in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.

The heat released during the combustion is absorbed by the surrounding water bath, and the

resulting temperature change is meticulously measured.

A detailed protocol for the determination of the enthalpy of combustion of

hexahydroxybenzene would involve the following steps:

Sample Preparation and Purification:

Synthesize hexahydroxybenzene, for example, by the reduction of tetrahydroxy-p-

benzoquinone with stannous chloride in hydrochloric acid.[4]

Purify the synthesized hexahydroxybenzene by recrystallization from hot 2.4N

hydrochloric acid containing a small amount of stannous chloride and decolorizing carbon

to obtain snow-white crystals.[4]

Thoroughly dry the purified sample in a vacuum desiccator over sodium hydroxide pellets.

[4]

Verify the purity of the sample. The absence of color is a good indicator of purity, as trace

amounts of oxidized impurities like tetrahydroxyquinone can cause intense coloration.[4]

The hexaacetate derivative can be prepared to confirm its identity, which should have a

melting point of 202–203 °C.[4]

Calorimeter Calibration:
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Calibrate the heat capacity of the calorimeter (Ccal) by burning a certified standard

substance with a known enthalpy of combustion, such as benzoic acid.

Combust a precise mass of the standard in the calorimeter and measure the temperature

rise (ΔT).

Calculate Ccal using the formula: Ccal = (ΔHc,std × mstd + qfuse + qacid) / ΔT where

ΔHc,std is the specific enthalpy of combustion of the standard, mstd is its mass, qfuse is

the heat from the ignition fuse, and qacid is the heat from the formation of nitric acid from

residual nitrogen in the bomb.

Combustion of Hexahydroxybenzene:

Press a known mass (typically around 1 gram) of the purified hexahydroxybenzene into a

pellet.

Place the pellet in a crucible inside the bomb calorimeter.

Attach a fuse wire of known length and mass, ensuring it is in contact with the pellet.

Add a small, known amount of distilled water to the bomb to ensure that the water formed

during combustion is in its liquid state.

Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

Immerse the bomb in a known volume of water in the calorimeter's insulated jacket.

Allow the system to reach thermal equilibrium and record the initial temperature.

Ignite the sample by passing an electric current through the fuse wire.

Record the temperature at regular intervals until it reaches a maximum and then begins to

cool.

After the experiment, release the pressure and analyze the contents of the bomb for any

signs of incomplete combustion and to quantify the amount of nitric acid formed.

Data Analysis:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1219233?utm_src=pdf-body
https://www.benchchem.com/product/b1219233?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the corrected temperature rise (ΔT) by accounting for heat exchange with the

surroundings.

Calculate the total heat released (qtotal) using: qtotal = Ccal × ΔT

Calculate the heat of combustion of the sample (qcomb) by subtracting the heat

contributions from the ignition fuse (qfuse) and the formation of nitric acid (qacid): qcomb =

qtotal - qfuse - qacid

Determine the specific heat of combustion (ΔUc) by dividing qcomb by the mass of the

hexahydroxybenzene sample.

Convert the specific heat of combustion at constant volume (ΔUc) to the molar enthalpy of

combustion at constant pressure (ΔHc) using the equation: ΔHc = ΔUc + ΔngasRT where

Δngas is the change in the number of moles of gas in the combustion reaction, R is the

ideal gas constant, and T is the final temperature.

The following diagram illustrates the general workflow of a combustion calorimetry experiment.
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Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.
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Calculation of Enthalpy of Formation
The standard enthalpy of formation (ΔHf°) of hexahydroxybenzene can be calculated from its

standard enthalpy of combustion (ΔHc°) using Hess's Law. The combustion reaction for

hexahydroxybenzene is:

C₆H₆O₆(s) + 4.5 O₂(g) → 6 CO₂(g) + 3 H₂O(l)

According to Hess's Law, the enthalpy of a reaction is independent of the pathway taken.

Therefore, the enthalpy of combustion is the sum of the enthalpies of formation of the products

minus the sum of the enthalpies of formation of the reactants, each multiplied by their

stoichiometric coefficients:

ΔHc° = [6 × ΔHf°(CO₂, g) + 3 × ΔHf°(H₂O, l)] - [ΔHf°(C₆H₆O₆, s) + 4.5 × ΔHf°(O₂, g)]

Since the standard enthalpy of formation of an element in its most stable form (O₂(g)) is

defined as zero, the equation can be rearranged to solve for the enthalpy of formation of

hexahydroxybenzene:

ΔHf°(C₆H₆O₆, s) = [6 × ΔHf°(CO₂, g) + 3 × ΔHf°(H₂O, l)] - ΔHc°

The standard enthalpies of formation for carbon dioxide (CO₂) and liquid water (H₂O) are well-

established values. Thus, once the standard enthalpy of combustion of hexahydroxybenzene
is experimentally determined, its standard enthalpy of formation can be calculated.

The logical relationship for this calculation is illustrated in the following diagram:
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Caption: Logical relationship for calculating the enthalpy of formation from combustion data.

Alternative Methodologies
While combustion calorimetry is the primary method, other techniques can provide valuable

thermochemical data.

Solution Calorimetry
Solution calorimetry measures the enthalpy change when a substance dissolves in a solvent.

While not a direct method for determining the enthalpy of formation, it can be used in

conjunction with other data in a thermochemical cycle to derive this value. It is particularly

useful for studying the energetics of interactions in solution and for determining the enthalpy of

solution, which can be relevant in pharmaceutical applications.[7]

Conclusion
The standard enthalpy of formation is a critical thermochemical parameter for understanding

the energetic properties of hexahydroxybenzene. Although an experimental value is not
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currently available in the literature, this technical guide has detailed the robust and well-

established experimental protocol of combustion calorimetry for its determination. By following

the outlined procedures for sample preparation, calorimeter calibration, and data analysis, a

precise and accurate value for the enthalpy of combustion can be obtained. Subsequently,

using Hess's Law and the known standard enthalpies of formation of carbon dioxide and water,

the standard enthalpy of formation of hexahydroxybenzene can be reliably calculated. The

methodologies and information presented herein provide a clear roadmap for researchers to

determine this fundamental thermochemical property, which will undoubtedly aid in the future

design and application of this important molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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